Sodium aspartate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5598-53-8 |
|---|---|
Molecular Formula |
C4H5NNa2O4 |
Molecular Weight |
177.07 g/mol |
IUPAC Name |
disodium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.2Na/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m0../s1 |
InChI Key |
XMXOIHIZTOVVFB-JIZZDEOASA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
Other CAS No. |
17090-93-6 94525-01-6 3792-50-5 5598-53-8 |
physical_description |
White solid; [Sigma-Aldrich MSDS] |
Related CAS |
5598-53-8 28826-17-7 |
sequence |
D |
Synonyms |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origin of Product |
United States |
Core Metabolic Pathways Involving Aspartate
Aspartate in Nitrogen Homeostasis
Precursor Functions in Amino Acid Biosynthesis
Biosynthesis of Asparagine and Arginine
Aspartate is a key precursor in the synthesis of other amino acids, notably asparagine and arginine, through distinct biochemical routes.
Asparagine Synthesis: Aspartate is converted to asparagine via an amidation reaction catalyzed by asparagine synthetase. In this process, glutamine serves as the amino group donor, utilizing ATP to drive the reaction. This pathway is essential for incorporating nitrogen into proteins and for nitrogen transport and storage in various organisms smpdb.cawikipedia.orgoup.comwikipathways.orgsigmaaldrich.com.
Arginine Synthesis: Aspartate plays a vital role in the urea (B33335) cycle, a metabolic pathway primarily responsible for detoxifying ammonia (B1221849). Within the cycle, aspartate condenses with citrulline, catalyzed by argininosuccinate (B1211890) synthetase, to form argininosuccinate. This reaction incorporates aspartate's amino group into the arginine precursor, ultimately leading to the synthesis of arginine and the release of fumarate (B1241708) sigmaaldrich.com.
Data Table 1: Aspartate in Amino Acid Biosynthesis
| Biosynthesis | Role of Aspartate | Key Reaction/Enzyme |
| Asparagine | Amino group donor precursor | Aspartate + Glutamine Asparagine + Glutamate (B1630785) |
| Arginine | Nitrogen donor for urea cycle intermediate (argininosuccinate) | Citrulline + Aspartate Argininosuccinate |
Nucleotide Biosynthesis Dependence on Aspartate
Aspartate is indispensable for the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, serving as a critical source of nitrogen and carbon atoms for the heterocyclic bases.
Aspartate as a Key Building Block for Purine Synthesis
In the de novo synthesis of purines, aspartate contributes the N1 atom to the purine ring structure. It participates in the pathway by reacting with 5'-phosphoribosyl-5-aminoimidazole-4-carboxylate (CAIR) in the presence of ATP, forming 5'-phosphoribosyl-5-aminoimidazole-4-N-succinocarboxamide (SAICAR). This step is crucial for completing the purine ring, which is a fundamental component of DNA and RNA uomustansiriyah.edu.iqmicrobenotes.comontosight.ailibretexts.orgwikipedia.orgwikipedia.org. The conversion of IMP (Inosine Monophosphate) to AMP (Adenosine Monophosphate) also involves aspartate, which donates its amino group.
Essentiality of Aspartate in Pyrimidine Synthesis
Aspartate is a direct precursor in pyrimidine biosynthesis, providing the N1 nitrogen atom and carbons 4, 5, and 6 of the pyrimidine ring. The pathway commences with the condensation of carbamoyl (B1232498) phosphate (B84403) with aspartate, catalyzed by aspartate transcarbamoylase, to form carbamoyl aspartate. This reaction is a rate-limiting and highly regulated step in pyrimidine synthesis, essential for the production of uracil, cytosine, and thymine, which are vital for nucleic acid structure and function libretexts.orgslideshare.netdavuniversity.orgwikipedia.orgmicrobenotes.com.
Data Table 2: Aspartate's Contribution to Nucleotide Rings
| Nucleotide Type | Atoms Contributed by Aspartate | Pathway Step/Enzyme |
| Purine | N1 atom, part of ring structure | Condensation with CAIR to form SAICAR; IMP to AMP conversion |
| Pyrimidine | N1, C4, C5, C6 atoms | Condensation with carbamoyl phosphate Carbamoyl aspartate |
Regulation of Cellular Redox State via the Malate-Aspartate Shuttle
The malate-aspartate shuttle is a critical biochemical system that facilitates the transfer of reducing equivalents (electrons from NADH) from the cytosol into the mitochondrial matrix. This process is vital for maintaining cellular energy production, particularly when glycolysis occurs in the cytosol.
Mechanism of Cytosolic NADH/NAD+ Regeneration
The shuttle operates through a series of enzyme-catalyzed reactions involving malate (B86768) and aspartate. In the cytosol, NADH reduces oxaloacetate to malate, a reaction catalyzed by cytosolic malate dehydrogenase. This step regenerates NAD+ in the cytosol, allowing glycolysis to continue. Malate then enters the mitochondrial matrix via a malate-α-ketoglutarate antiporter. Inside the mitochondria, mitochondrial malate dehydrogenase re-oxidizes malate back to oxaloacetate, simultaneously reducing NAD+ to NADH. Oxaloacetate is then converted to aspartate by mitochondrial aspartate aminotransferase, using glutamate as the amino group donor. Finally, aspartate is transported back to the cytosol via an aspartate-glutamate antiporter, where it is converted back to oxaloacetate and glutamate, completing the cycle and regenerating cytosolic NAD+ wikipedia.orgnih.govsketchy.comadpcollege.ac.inresearchgate.nettaylorandfrancis.comsci-hub.senih.gov.
Impact on Mitochondrial Oxidative Phosphorylation
By transferring reducing equivalents from cytosolic NADH to mitochondrial NAD+, the malate-aspartate shuttle effectively delivers these electrons to the mitochondrial electron transport chain. This process is crucial for oxidative phosphorylation, the primary mechanism for ATP synthesis in aerobic organisms. The shuttle ensures that the NADH generated during glycolysis can be utilized for ATP production within the mitochondria, thereby maximizing the energy yield from glucose metabolism. This indirect transfer is necessary because the inner mitochondrial membrane is impermeable to NADH wikipedia.orgnih.govsketchy.comadpcollege.ac.inresearchgate.nettaylorandfrancis.comsci-hub.senih.govnih.gov.
Data Table 3: Malate-Aspartate Shuttle Mechanism
| Step | Location | Process | Key Enzyme/Transporter | Net Result |
| 1 | Cytosol | Oxaloacetate + NADH Malate + NAD+ | Cytosolic Malate Dehydrogenase (MDH) | Regenerates cytosolic NAD+; forms malate carrying reducing equivalents. |
| 2 | Inner Membrane | Malate enters mitochondria; α-ketoglutarate exits mitochondria. | Malate-α-ketoglutarate antiporter | Transports malate into the mitochondrial matrix. |
| 3 | Mitochondrial Matrix | Malate + NAD+ Oxaloacetate + NADH | Mitochondrial Malate Dehydrogenase (MDH) | Generates mitochondrial NADH for the electron transport chain; regenerates oxaloacetate. |
| 4 | Mitochondrial Matrix | Oxaloacetate + Glutamate Aspartate + α-ketoglutarate | Mitochondrial Aspartate Aminotransferase (AST) | Converts oxaloacetate to aspartate for export. |
| 5 | Inner Membrane | Aspartate exits mitochondria; Glutamate enters mitochondria. | Aspartate-Glutamate antiporter | Transports aspartate to the cytosol, completing the shuttle. |
| 6 | Cytosol | Aspartate + α-ketoglutarate Oxaloacetate + Glutamate | Cytosolic Aspartate Aminotransferase (AST) | Regenerates oxaloacetate and glutamate in the cytosol, completing the cycle. |
Conclusion
Sodium aspartate, by providing the metabolically active aspartate anion, is integral to fundamental cellular processes. Its roles in the synthesis of essential amino acids like asparagine and arginine, its critical involvement as a building block in purine (B94841) and pyrimidine (B1678525) nucleotide synthesis, and its function in the malate-aspartate shuttle for redox balance and ATP production underscore its significance in cellular metabolism and energy homeostasis.
Compound List
Sodium-Coupled Aspartate Transporter Systems
Sodium-coupled aspartate transporters are a critical class of membrane proteins that facilitate the movement of aspartate into cells. These systems are characterized by their dependence on the sodium ion gradient and their ability to couple the transport of multiple sodium ions with a single aspartate molecule.
Structural and Functional Characterization of Archaeal and Mammalian Homologs
Mechanistic insights into sodium-coupled aspartate transport have been significantly advanced by studies on archaeal homologs, such as GltPh from Pyrococcus horikoshii and GltTk from Thermococcus kodakarensis. These archaeal transporters share structural and functional similarities with mammalian excitatory amino acid transporters (EAATs), making them valuable models for understanding the fundamental transport mechanisms elifesciences.orgelifesciences.orgportlandpress.comrug.nlacs.orgcornell.eduplos.orgnih.gov.
Both GltPh and GltTk are homotrimeric proteins, with each protomer comprising a scaffold domain and a transport domain. The transport domain contains the binding sites for aspartate and sodium ions and undergoes conformational changes to move the substrate across the membrane elifesciences.orgrug.nlacs.orgcornell.eduresearchgate.netnih.gov. Key structural elements involved in gating and substrate occlusion include helical hairpins HP1 and HP2 elifesciences.orgacs.orgcornell.eduresearchgate.netnih.govrsc.orgwhiterose.ac.ukpnas.orgnih.gov. HP2, in particular, is thought to act as an extracellular gate, controlling access to the substrate-binding site elifesciences.orgcornell.edursc.orgwhiterose.ac.uknih.gov.
Mammalian EAATs, such as EAAT1, also exhibit similar structural features and transport mechanisms, coupling aspartate (and glutamate) transport to sodium ions elifesciences.orgportlandpress.complos.org. Studies have shown that EAATs can transport both L-glutamate and L- and D-aspartate with similar affinities elifesciences.org. The structural conservation between archaeal and mammalian transporters suggests a conserved mechanism of action, involving alternating access of the binding site to the extracellular and intracellular environments elifesciences.orgportlandpress.comrug.nlacs.orgcornell.edupnas.org.
Kinetic Analysis of Sodium and Aspartate Symport Mechanisms
The transport of aspartate by these systems is tightly coupled to the movement of sodium ions, typically with a stoichiometry of three sodium ions per aspartate molecule elifesciences.orgelifesciences.orgportlandpress.comacs.orgplos.orgnih.govplos.orgacs.orgnih.gov. Kinetic studies have revealed a cooperative binding mechanism, where the binding of sodium ions influences the binding affinity and transport rate of aspartate, and vice versa elifesciences.orgplos.orgnih.govnih.govpnas.org.
The binding of the first sodium ion is often rate-limiting, priming the transporter to accept subsequent ions and the substrate elifesciences.orgnih.govnih.gov. Once the complex of sodium ions and aspartate is formed, at least one sodium ion remains in rapid equilibrium with the solution, and its dissociation is a prerequisite for substrate release elifesciences.orgnih.gov. This cooperative binding ensures that aspartate and sodium ions are transported together, maintaining the coupled transport process elifesciences.orgnih.govnih.gov.
Studies using techniques like Isothermal Titration Calorimetry (ITC) have demonstrated that the affinity of transporters like GltTk for aspartate is strongly dependent on sodium ion concentration elifesciences.orgnih.gov. For instance, at high sodium concentrations (500 mM), the dissociation constant (Kd) for GltTk with D-aspartate was found to be approximately 374 nM, while for L-aspartate, it was around 62 nM elifesciences.org. These findings highlight the critical role of sodium ions in stabilizing the aspartate-bound state of the transporter elifesciences.orgnih.gov.
Table 1: Sodium and Aspartate Binding Affinities for GltTk
| Substrate | Sodium Concentration | Apparent Kd (nM) | Reference |
| D-Aspartate | 500 mM | 374 ± 30 | elifesciences.org |
| L-Aspartate | 500 mM | 62 ± 3 | elifesciences.org |
Note: Kd values represent the dissociation constant, indicating the affinity of the transporter for the substrate. Higher affinity is indicated by a lower Kd.
Conformational Dynamics and Substrate Occlusion in Aspartate Transporters
The transport cycle involves significant conformational changes within the transporter protein, enabling the binding and release of aspartate and sodium ions. This process is often described by the "alternating access" mechanism, where the substrate-binding site transitions between being accessible to the extracellular space and the intracellular cytoplasm elifesciences.orgacs.orgcornell.edupnas.org.
The helical hairpins, particularly HP2, play a crucial role in gating and occluding the substrate-binding site. In the outward-facing state, HP2 can open to allow substrate and ion binding, and then close to occlude the binding site from the extracellular environment elifesciences.orgcornell.edursc.orgwhiterose.ac.uknih.gov. Subsequent conformational changes, involving movements of the core binding region including HP1, TM7, HP2, and TM8, transition the transporter to the inward-facing state pnas.org.
Substrate release to the cytoplasm is facilitated by the opening of the intracellular gate, which involves the HP1 loop and potentially HP2 as well nih.govrsc.org. The release of a sodium ion often precedes or accompanies substrate release, and this process is influenced by the hydration of the binding pocket and the dynamics of the protein structure rsc.orgnih.govacs.org. The precise sequence of events, including the dissociation order of sodium ions and the substrate, is crucial for the transport cycle's efficiency acs.org. For example, simulations suggest an unbinding order of Na2, followed by the opening of the gate, then Aspartate, Na1, and finally Na3, with Na3's release potentially being the rate-limiting step acs.org.
Aspartate Transporter Specificity and Substrate Binding
Aspartate transporters exhibit a degree of specificity for their substrates. While the primary substrate for many of these transporters is glutamate (B1630785), they also efficiently bind and transport aspartate, particularly D-aspartate elifesciences.orgportlandpress.com. Studies on GltTk have shown that it transports D-aspartate with similar Na⁺:substrate coupling stoichiometry and comparable affinities to L-aspartate, despite minor structural rearrangements in the binding site elifesciences.orgnih.gov.
The binding site is formed by residues within the transport domain, including those in helical hairpins HP1 and HP2, and transmembrane helices TM7 and TM8 portlandpress.comresearchgate.netwhiterose.ac.uk. These residues interact with the amino and carboxyl groups of aspartate, as well as the sodium ions, through electrostatic and hydrogen bonding interactions portlandpress.complos.orgresearchgate.netwhiterose.ac.ukrupress.org. The precise orientation of aspartate within the binding site is critical for its recognition and subsequent translocation elifesciences.orgnih.gov. For instance, Thr317 in TM7 and Asn405 in TM8 are noted to interact with the γ-carboxyl group of aspartate portlandpress.com.
The binding of aspartate is often described as an "induced fit" mechanism, where the transporter undergoes conformational changes upon substrate association to achieve high-affinity binding and facilitate transport pnas.org. This induced fit, involving the closure of HP2, is faster in archaeal transporters like GltPh compared to many mammalian homologs, contributing to efficient substrate selection pnas.org.
Intracellular and Extracellular Aspartate Concentration Regulation
While this article focuses on the transport mechanisms, it is important to note that cellular aspartate concentrations are tightly regulated by a balance of synthesis, degradation, and transport processes. Aspartate is synthesized primarily through the transamination of oxaloacetate by aspartate aminotransferase nih.govnih.govwikipedia.org. It also plays roles in the urea cycle, gluconeogenesis, and as a precursor for various signaling compounds nih.govwikipedia.org.
The activity of sodium-coupled aspartate transporters is a key determinant of extracellular and intracellular aspartate levels. By efficiently translocating aspartate into cells, these transporters help maintain low extracellular concentrations, which is vital for proper neuronal signaling, especially in the case of glutamate transporters that also handle aspartate portlandpress.complos.orgplos.org. Conversely, the regulation of transporter expression and activity can influence cellular aspartate homeostasis.
Compound Names Mentioned:
| Compound Name | Abbreviation |
| This compound | |
| Aspartate | Asp |
| Glutamate | |
| Sodium ion | Na⁺ |
| Potassium ion | K⁺ |
| Chloride ion | Cl⁻ |
| D-Aspartate | D-Asp |
| L-Aspartate | L-Asp |
| L-Glutamate | L-Glu |
| D-Glutamate | D-Glu |
| DL-threo-β-benzyloxyaspartic acid | DL-TBOA |
| Thallium ion | Tl⁺ |
References
elifesciences.org Binding and transport of D-aspartate by the glutamate transporter homolog Glt Tk. eLife, 8, e45286. elifesciences.org Kinetic mechanism of coupled binding in sodium-aspartate symporter GltPh. eLife, 7, e37291. nih.gov Binding and transport of D-aspartate by the glutamate transporter homolog GltTk. PMC. researchgate.net Structure of the aspartate transporter Glt Ph . A displays the trim-. ResearchGate. portlandpress.com Glutamate transporters: a broad review of the most recent archaeal and human structures. MDPI. rsc.org The mechanism of substrate release by the aspartate transporter GltPh: insights from simulations. Molecular BioSystems (RSC Publishing). rug.nl Crystal structure of a substrate-free aspartate transporter Jensen, Sonja; Guskov, Albert. University of Groningen. whiterose.ac.uk Glutamate transporters: a broad review of the most recent archaeal and human structures. MDPI. mdpi.com Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. MDPI. acs.org Structural Intermediates in a Model of the Substrate Translocation Path of the Bacterial Glutamate Transporter Homologue GltPh. ACS Publications. nih.gov Kinetic mechanism of coupled binding in sodium-aspartate symporter GltPh. PMC. cornell.edu Conformational ensemble of the sodium-coupled aspartate transporter. ACERT at Cornell. nih.gov Aspartate Metabolism | Pathway - PubChem. nih.gov Role of amino acid transporters in amino acid sensing1. PMC - PubMed Central. nih.gov L-aspartate biosynthesis | Pathway - PubChem. nih.gov Mutation in glutamate transporter homologue GltTk provides insights into pathologic mechanism of episodic ataxia 6. PubMed. pnas.org Inward-facing conformation of glutamate transporters as revealed by their inverted-topology structural repeats. PNAS. nih.gov The mechanism of substrate release by the aspartate transporter GltPh: insights from simulations. PMC. nih.gov Intracellular Gating in an Inward-facing State of Aspartate Transporter GltPh Is Regulated by the Movements of the Helical Hairpin HP2. PubMed Central. researchgate.net L-Asp transport rates catalyzed by purified and reconstituted GltTk as... ResearchGate. plos.org Refinement of the Central Steps of Substrate Transport by the Aspartate Transporter GltPh: Elucidating the Role of the Na2 Sodium Binding Site. PLOS Computational Biology. ontosight.ai Aspartate Degradation II Pathway Overview - Ontosight | AI. tandfonline.com Modelling and mutational evidence identify the substrate binding site and functional elements in APC amino acid transporters. ResearchGate. physiology.org Low-affinity intestinal L-aspartate transport with 2:1 coupling stoichiometry for Na+/Asp. acs.org Na+:Aspartate Coupling Stoichiometry in the Glutamate Transporter Homologue GltPh. ACS Publications. pnas.org Structural basis for substrate specificity of heteromeric transporters of neutral amino acids. PNAS. libretexts.org 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. researchgate.net Structure of amino acid transporters and their binding sites. (A) The... ResearchGate. wikipedia.org Aspartic acid - Wikipedia. nih.gov Kinetic mechanism of coupled binding in sodium-aspartate symporter GltPh. PubMed. x-mol.com Kinetic mechanism of coupled binding in sodium-aspartate symporter GltPh - X-MOL. rupress.org The archaeal glutamate transporter homologue GltPh shows heterogeneous substrate binding. Rockefeller University Press. plos.org Position of the Third Na+ Site in the Aspartate Transporter GltPh and the Human Glutamate Transporter, EAAT1. PLOS One. rupress.org Cooperation of the Conserved Aspartate 439 and Bound Amino Acid Substrate Is Important for High-Affinity Na + Binding to the Glutamate Transporter EAAC1. Rockefeller University Press. nih.gov Crystal structure of a substrate-free aspartate transporter. PubMed. researchgate.net The archaeal glutamate transporter homologue GltPh shows heterogeneous substrate binding. ResearchGate. pnas.org Induced fit substrate binding to an archeal glutamate transporter homologue. PNAS. acs.org Mechanism and Energetics of Ligand Release in the Aspartate Transporter GltPh. The Journal of Physical Chemistry B - ACS Publications.
Aspartate Aminotransferases (AST/GOT)
Aspartate aminotransferase (AST), also known as aspartate transaminase (AT) or glutamic-oxaloacetic transaminase (GOT), is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that plays a central role in amino acid metabolism.
L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate wikipedia.org
This process is crucial for both amino acid degradation and synthesis. Furthermore, AST contributes to anaplerosis, the process of replenishing intermediates of the citric acid cycle. By producing oxaloacetate, AST directly supplies a key intermediate that can enter the citric acid cycle, thus supporting cellular energy production and biosynthesis wikipedia.org. The enzyme utilizes PLP as a cofactor, which cycles between its pyridoxal phosphate (PLP) and pyridoxamine (B1203002) phosphate (PMP) forms during the catalytic process wikipedia.orgnih.govebi.ac.uk.
AST exhibits high substrate specificity, primarily acting on aspartate and α-ketoglutarate. Its affinity for substrates is characterized by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). For instance, studies on the α-subform of AST have reported a Km for L-aspartate of approximately 2.6 mM for the monomeric form and 3.3 mM for the dimeric form nih.gov. The enzyme demonstrates a remarkable discrimination against substrates with structural similarities, reacting approximately 10⁶-fold less efficiently with asparagine compared to aspartate, highlighting the importance of the side-chain carboxylate group for binding and catalysis mdpi.com. The catalytic mechanism involves a ping-pong bi-bi kinetic pathway nih.govebi.ac.uk. Kinetic assays often employ coupled enzyme systems, such as malate dehydrogenase, to monitor the reaction spectrophotometrically by following the oxidation of NADH at 340 nm mdpi.comlinear.es.
Table 1: Kinetic Parameters of Aspartate Aminotransferase (AST/GOT)
| Substrate | Enzyme Form | Km (mM) | Source |
| L-Aspartate | Monomeric α-subform | 2.6 | nih.gov |
| L-Aspartate | Dimeric α-subform | 3.3 | nih.gov |
| Asparagine | Human cytosolic AST | - | mdpi.com |
Note: Human cytosolic AST (GOT1) shows ~10⁶-fold lower efficiency with asparagine compared to aspartate.
Aspartate Kinases
Aspartate kinases (AK) are pivotal enzymes that catalyze the initial, committed step in the biosynthesis of the aspartate-derived amino acids: lysine, threonine, methionine, and isoleucine nih.govbioone.orgebi.ac.ukmdpi.comresearchgate.netnih.gov.
Aspartate kinase catalyzes the ATP-dependent phosphorylation of aspartate to form aspartyl-4-phosphate nih.govbioone.orgebi.ac.ukresearchgate.netnih.gov. This reaction is a critical branch point, directing aspartate towards the synthesis of these essential amino acids. In many organisms, this step is rate-limiting for the entire pathway nih.gov. The enzyme requires ATP as a phosphate donor for this transformation nih.govbioone.orgresearchgate.net.
Aspartate kinases are highly regulated allosteric enzymes, subject to feedback inhibition by the end products of the pathways they initiate mdpi.comnih.govcapes.gov.brresearchgate.net. This regulation ensures that the cell does not overproduce these amino acids. The specific feedback inhibitors and the nature of their inhibition (e.g., competitive, non-competitive, concerted) can vary significantly depending on the organism and the specific AK isozyme.
For example, in Saccharomyces cerevisiae, the aspartate kinase Hom3 is feedback-inhibited by threonine nih.gov. In Escherichia coli, aspartate kinase III (AKIII), encoded by lysC, is inhibited by lysine oup.com, while other isozymes are regulated by methionine or threonine ebi.ac.ukoup.com. In Clostridium acetobutylicum, the enzyme CaAK is subject to concerted feedback inhibition by both lysine and threonine nih.govresearchgate.net. Similarly, Arabidopsis thaliana possesses multiple AK isozymes, with some being bifunctional (also possessing homoserine dehydrogenase activity) and regulated by threonine and/or leucine nih.gov. These regulatory mechanisms often involve conserved ACT (aspartate kinases, chorismate mutases, and prephenate dehydrogenases) domains within the enzyme structure capes.gov.brasm.org.
Table 2: Allosteric Regulation of Aspartate Kinases by End Products
| Enzyme/Organism | Regulator(s) | Effect | Source |
| Saccharomyces cerevisiae (Hom3) | Threonine | Feedback inhibition | nih.gov |
| Escherichia coli (AKIII, LysC) | Lysine | Feedback inhibition | oup.com |
| Clostridium acetobutylicum (CaAK) | Lysine, Threonine | Concerted inhibition | nih.govresearchgate.net |
| Arabidopsis thaliana (AK-HSDH II) | Threonine, Leucine | Feedback inhibition | nih.gov |
| Corynebacterium pekinense (CpAK) | Lysine | Feedback inhibition | researchgate.net |
| Corynebacterium glutamicum (ThrB - homoserine kinase) | L-Threonine | Competitive inhibition | acs.org |
Aspartate Dehydrogenases
Aspartate dehydrogenase (EC 1.4.1.21) is an oxidoreductase enzyme that catalyzes the reversible deamination of L-aspartate. The reaction involves the use of NAD⁺ or NADP⁺ as an electron acceptor and produces oxaloacetate, ammonia (B1221849), and the reduced cofactor (NADH or NADPH) wikipedia.orgrcsb.org.
L-aspartate + H₂O + NAD(P)⁺ ⇌ oxaloacetate + NH₃ + NAD(P)H + H⁺ wikipedia.org
This enzyme is found in various bacteria and plays a role in nicotinate (B505614) and nicotinamide (B372718) metabolism, contributing to the synthesis of nicotinamide rings wikipedia.orgrcsb.org. Aspartate dehydrogenase exhibits specificity for L-aspartate, with minimal or no activity towards other similar amino acids like glutamate or asparagine rcsb.org.
Another related enzyme, aspartate-semialdehyde dehydrogenase (ASADH, EC 1.2.1.11), is crucial for the biosynthesis of lysine, methionine, threonine, and isoleucine. It catalyzes the NADPH-dependent reductive dephosphorylation of aspartyl-4-phosphate to aspartate-β-semialdehyde, a key intermediate in these pathways researchgate.netwikipedia.orguniprot.orgiucr.org.
this compound
L-aspartic acid (Aspartate)
α-ketoglutarate
Oxaloacetate
L-glutamate
Glutamate
Nicotinamide adenine (B156593) dinucleotide (NAD⁺/NADH)
Nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH)
Ammonia
ATP
Lysine
Threonine
Methionine
Isoleucine
Aspartyl-4-phosphate
Aspartate-β-semialdehyde
β-aspartyl phosphate
Carbamoyl phosphate
N-carbamoyl-L-aspartate
UTP
CTP
S-adenosylmethionine (SAM)
Leucine
Alanine
Asparagine
Glutamine
D-glutamate
L-2-amino-4-methoxy-4-oxobutanoic acid (AMOB)
2-oxoglutarate
Malate
Pyruvic acid
Diaminopimelic acid (DAP)
Dipicolinic acid
Homoserine
FAD
Pyridoxal phosphate (PLP)
Pyridoxamine phosphate (PMP)
Adipate
Maleate
Cellular and Organismal Roles of Aspartate Homeostasis
Aspartate Metabolism in Cell Proliferation and Survival
Aspartate is a crucial precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA, making it indispensable for cell proliferation. encyclopedia.pub Furthermore, the malate-aspartate shuttle, a key metabolic pathway, relies on aspartate to maintain redox balance within the cell. encyclopedia.pub A deficit in aspartate can lead to oxidative stress, highlighting its importance in cellular survival. encyclopedia.pub
The biosynthesis of aspartate is intricately linked to mitochondrial metabolism, particularly mitochondrial respiration and glutaminolysis in cancer cells. encyclopedia.pub A primary role of mitochondrial respiration in proliferating cells is to provide the necessary electron acceptors for the synthesis of aspartate. nih.govnewschool.edu The synthesis of aspartate from oxaloacetate, a tricarboxylic acid (TCA) cycle intermediate, is a key function of mitochondria in rapidly dividing cells, even surpassing the well-known role of mitochondria in ATP production in this context. researchgate.netelifesciences.orgnih.gov Inhibition of the mitochondrial electron transport chain (ETC) can lead to an accumulation of NADH in the mitochondria, which in turn hampers the oxidation reactions required for aspartate synthesis and consequently slows down cell proliferation. nih.govresearchgate.net
| Condition | Impact on Aspartate Synthesis | Consequence for Cell Proliferation |
| Functional Mitochondrial Respiration | Efficient production of electron acceptors | Supports de novo aspartate biosynthesis, enabling robust proliferation. nih.gov |
| ETC Inhibition | Impaired regeneration of NAD+, leading to NADH accumulation | Hampers aspartate synthesis, leading to a slowdown or cessation of proliferation. nih.govresearchgate.net |
| Hypoxia | Reduced oxygen availability limits ETC function | Can make aspartate a limiting factor for cancer cell proliferation. encyclopedia.pubresearchgate.net |
Under conditions of metabolic stress, such as hypoxia or glutamine limitation, the availability of aspartate can become a critical bottleneck for cell growth and survival. encyclopedia.pubresearchgate.net For instance, tumor hypoxia can inhibit the ETC and, as a result, aspartate synthesis. nih.gov In such scenarios, the ability of cancer cells to acquire aspartate can provide a significant competitive advantage for their growth. nih.gov
Insufficient delivery of aspartate to the cytosol, which can occur with the loss of the aspartate-glutamate carrier 1 (AGC1), can lead to cell death when the carbon supply from the TCA cycle is reduced due to glutamine withdrawal or the inhibition of glutaminase. nih.govnih.gov This underscores the essential role of mitochondrial aspartate export in sustaining cell survival in low-glutamine environments. nih.govnih.gov
| Metabolic Stress Condition | Effect on Aspartate | Impact on Cell Growth and Survival |
| Hypoxia | Decreased de novo synthesis due to ETC inhibition. nih.gov | Aspartate becomes a limiting metabolite for tumor proliferation. researchgate.netnih.gov |
| Glutamine Limitation | Reduced anaplerotic input to the TCA cycle, limiting oxaloacetate for aspartate synthesis. nih.gov | Insufficient cytosolic aspartate can lead to cell death. nih.govnih.gov |
| ETC Inhibition | Direct impairment of the primary pathway for aspartate synthesis. nih.gov | Proliferation is blocked but can be rescued by exogenous aspartate. nih.gov |
Recent research has uncovered a previously uncharacterized role for aspartate metabolism in directing the polarization of M1 macrophages, which are involved in pro-inflammatory responses. researchgate.netnih.gov In lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages, metabolites involved in aspartate metabolism are depleted. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org Supplementation with aspartate has been shown to promote the secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β) in M1 macrophages. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org
Mechanistically, aspartate boosts the activation of hypoxia-inducible factor-1α (HIF-1α) and the inflammasome, which are key signaling components in the inflammatory response. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org Aspartate also increases the levels of its metabolic derivative, asparagine, which can further accelerate the activation of cellular signaling pathways and promote the production of inflammatory cytokines. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org Furthermore, aspartate supplementation has been found to augment macrophage-mediated inflammatory responses in vivo. researchgate.netnih.gov
Aspartate in Cell Cycle Coordination (e.g., Escherichia coli)
In the bacterium Escherichia coli, aspartate metabolism plays a crucial role in coordinating the cell cycle. semanticscholar.orgnih.govnih.gov The enzyme AspC, an aminotransferase that catalyzes the synthesis of aspartate, is central to this process. semanticscholar.orgnih.govnih.gov The absence of AspC leads to the generation of smaller cells with fewer replication origins and slower growth. semanticscholar.orgnih.govnih.gov Conversely, an excess of AspC results in larger cells with more origins per cell and faster growth. semanticscholar.orgnih.govnih.gov
Further studies have shown that among the 20 standard amino acids, only the addition of extra aspartate specifically triggers the production of larger cells with more origins per cell and accelerated growth. semanticscholar.orgnih.govnih.gov It is proposed that AspC-mediated aspartate metabolism coordinates the E. coli cell cycle by altering the cellular amount of the initiator protein DnaA and the division signal UDP-glucose. semanticscholar.orgnih.govnih.gov
Interconnections with Other Metabolic Pathways and Signaling Networks
Aspartate metabolism is deeply interconnected with a wide array of other essential metabolic pathways and signaling networks. nih.gov Aspartate serves as a precursor for the synthesis of other amino acids, including asparagine, lysine (B10760008), threonine, methionine, and isoleucine. nih.govnih.gov It is also a key metabolite in the urea (B33335) cycle and is involved in gluconeogenesis. nih.gov
Furthermore, aspartate is a precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis. encyclopedia.pubnih.gov The malate-aspartate shuttle, which is crucial for transferring reducing equivalents from the cytosol to the mitochondria, is another example of aspartate's central role in cellular metabolism. encyclopedia.pubnih.gov
| Pathway/Network | Role of Aspartate |
| Amino Acid Metabolism | Precursor for the synthesis of asparagine, lysine, threonine, methionine, and isoleucine. nih.govnih.gov |
| Nucleotide Synthesis | Essential precursor for both purine and pyrimidine biosynthesis. encyclopedia.pubnih.gov |
| Urea Cycle | A key intermediate in the detoxification of ammonia (B1221849). nih.gov |
| Tricarboxylic Acid (TCA) Cycle | Synthesized from the TCA cycle intermediate oxaloacetate. researchgate.netelifesciences.orgnih.gov |
| Malate-Aspartate Shuttle | Facilitates the transport of NADH reducing equivalents into the mitochondria. encyclopedia.pubnih.gov |
| Inflammatory Signaling | Promotes M1 macrophage polarization and IL-1β secretion via HIF-1α and inflammasome activation. researchgate.netnih.govfrontiersin.orgnih.govfrontiersin.org |
Neurobiological Significance of Aspartate and Its Receptors
Aspartate as an Excitatory Neurotransmitter
Aspartate, also known as L-aspartic acid, is a non-essential amino acid that functions as an excitatory neurotransmitter in the central nervous system. thebehavioralscientist.com Similar to glutamate (B1630785), it promotes the flow of electrical signals between neurons, thereby increasing the likelihood of an action potential when it binds to its receptors on a postsynaptic neuron. thebehavioralscientist.com Both aspartate and glutamate are present in high concentrations in the central nervous system, are stored in synaptic vesicles, and are released upon depolarization in a Ca²⁺-dependent manner. nih.gov
While aspartate satisfies many criteria for a neurotransmitter, its role relative to glutamate has been a subject of investigation. jneurosci.org Aspartate is a selective agonist for N-methyl-D-aspartate (NMDA) receptors but has minimal affinity for AMPA receptors. nih.govjneurosci.org Some research suggests that glutamate alone is responsible for the activation of NMDA receptors at certain excitatory synapses, such as those in the hippocampus, questioning a direct neurotransmitter role for aspartate in these specific locations. jneurosci.orgnih.gov However, its established ability to bind to and activate NMDA receptors confirms its significance in excitatory neurotransmission. researchgate.net
N-Methyl-D-Aspartate (NMDA) Receptor Dynamics
NMDA receptors are a class of ionotropic glutamate receptors that are fundamental to excitatory neurotransmission, synaptic plasticity, learning, and memory. wikipedia.orgnih.govmdpi.com Their activation is unique as it requires the simultaneous binding of two different agonists—glutamate and a co-agonist (glycine or D-serine)—as well as the relief of a voltage-dependent magnesium ion (Mg²⁺) block. elifesciences.orgrupress.orgpatsnap.com This dual requirement allows the NMDA receptor to function as a "coincidence detector," opening its ion channel only when both presynaptic glutamate release and postsynaptic depolarization occur concurrently. wikipedia.orgpnas.org The subsequent influx of cations, particularly Ca²⁺, triggers downstream signaling cascades essential for synaptic modifications. nih.govnih.gov
Functional NMDA receptors are heterotetrameric complexes assembled from different subunits, creating significant diversity in receptor properties and function. nih.gov These receptors are typically composed of two obligatory GluN1 subunits and two regulatory subunits from the GluN2 (A-D) or GluN3 (A-B) families. wikipedia.orgmdpi.com The most common arrangement is a dimer of dimers, often with an alternating GluN1-GluN2-GluN1-GluN2 configuration. nih.govportlandpress.com Triheteromeric receptors, containing three different subunit types (e.g., GluN1, GluN2A, and GluN2B), also exist and contribute to the receptor's functional diversity. wikipedia.org
Each subunit shares a common modular architecture consisting of four distinct domains: rupress.orgmdpi.comresearchgate.net
Amino-Terminal Domain (ATD): A large extracellular domain involved in allosteric modulation by substances like zinc. mdpi.comnih.gov
Ligand-Binding Domain (LBD): An extracellular domain that forms a "clamshell-like" structure to bind agonists. researchgate.netresearchgate.net It is formed by two discontinuous polypeptide segments, S1 and S2. nih.gov Glycine (B1666218) or D-serine binds to the LBD of the GluN1 subunits, while glutamate binds to the LBD of the GluN2 subunits. nih.govresearchgate.net
Transmembrane Domain (TMD): This domain forms the ion channel pore and consists of three transmembrane helices (M1, M3, M4) and a re-entrant pore loop (M2) that lines the channel. rupress.orgresearchgate.net
C-Terminal Domain (CTD): An intracellular domain that varies in length between subunits and interacts with intracellular signaling and scaffolding proteins. nih.govmdpi.com
| Subunit Family | Binding Ligand | Key Characteristics |
| GluN1 | Glycine / D-serine | An obligatory subunit present in all functional NMDA receptors. rupress.org Eight splice variants exist, adding to receptor heterogeneity. wikipedia.orgmdpi.com |
| GluN2 | Glutamate | Four types (GluN2A-D) that largely determine the receptor's electrophysiological and pharmacological properties, including channel kinetics and affinity for Mg²⁺. nih.govmdpi.com |
| GluN3 | Glycine | Two types (GluN3A-B) that can co-assemble with GluN1 and GluN2 subunits, typically reducing Ca²⁺ permeability and channel activity. nih.govmdpi.com |
The activation of an NMDA receptor is initiated by the binding of an agonist to the Ligand-Binding Domain (LBD), which causes the "clamshell" structure to close. researchgate.netplos.org The degree of this closure and the stability of the closed state determine whether the agonist is full or partial.
Full Agonists: Molecules like glutamate (at the GluN2 site) and glycine (at the GluN1 site) are full agonists. patsnap.com Their binding induces a complete closure of the LBD, which efficiently triggers the conformational changes in the transmembrane domain needed for maximal ion channel opening. plos.org
Partial Agonists: These ligands bind to the same site as full agonists but produce a sub-maximal response, even at saturating concentrations. patsnap.com The mechanism for partial agonism at NMDA receptors involves the inability of the partial agonist to firmly stabilize the fully closed LBD conformation. plos.org This results in a lower probability of the ion channel opening. nih.gov Unlike some other receptors where partial agonists induce a graded, intermediate closure of the LBD, studies on the GluN1 subunit suggest that partial agonists may still allow for full closure but with reduced stability, leading to an energetically less favorable activation profile. plos.orgnih.gov This less stable closure prevents the receptor from achieving its maximum open probability. nih.gov
NMDA receptors are critical mediators of synaptic plasticity, the cellular mechanism underlying learning and memory. wikipedia.orgnih.gov Their ability to link synaptic activity to intracellular calcium signaling allows them to induce long-lasting changes in synaptic strength. nih.gov
Long-Term Potentiation (LTP): Strong, high-frequency stimulation of a synapse leads to significant postsynaptic depolarization, which expels the Mg²⁺ ion blocking the NMDA receptor channel. wikipedia.org This allows a large influx of Ca²⁺, which acts as a second messenger to activate protein kinases like CaMKII. nih.gov This cascade ultimately leads to an increase in the number and function of AMPA receptors at the synapse, strengthening it for an extended period. nih.govnih.gov
Long-Term Depression (LTD): Weak, prolonged stimulation results in a smaller, more modest increase in postsynaptic Ca²⁺ through NMDA receptors. nih.gov This lower level of calcium preferentially activates protein phosphatases, which leads to the removal of AMPA receptors from the synapse, thus weakening it. nih.gov
Beyond their role in modifying AMPA receptor function, NMDA receptors themselves are subject to activity-dependent plasticity, including changes in their number at the synapse or shifts in their subunit composition. nih.govnih.gov This "NMDAR-plasticity" can influence the threshold for inducing future synaptic changes and is crucial for the proper function and refinement of neural circuits. mdpi.comnih.gov The dynamic regulation of NMDA receptors is essential for organizing neuronal circuits during development and for cognitive functions throughout life. mdpi.comresearchgate.net
D-Aspartate Metabolism and its Interaction with Aspartate Receptors
D-aspartate is an endogenous D-amino acid found in the central nervous and endocrine systems. nih.govnih.gov Unlike the more common L-amino acids, D-aspartate has a distinct spatiotemporal pattern, with high concentrations during embryonic development that decrease significantly after birth. nih.gov
The metabolism of D-aspartate is primarily controlled by the enzyme D-aspartate oxidase (DDO), a peroxisomal flavoprotein. mdpi.com DDO specifically degrades D-aspartate into oxaloacetate, ammonia (B1221849), and hydrogen peroxide. mdpi.com The expression of DDO increases postnatally, which corresponds with the observed decrease in D-aspartate levels in the brain after birth. nih.govbohrium.com The biosynthesis of D-aspartate is thought to occur through the racemization of L-aspartate, although the specific enzymes involved are still under investigation. mdpi.combohrium.com
Pharmacologically, D-aspartate functions as an agonist at the L-glutamate binding site on the GluN2 subunit of NMDA receptors. mdpi.combohrium.comfrontiersin.org Electrophysiological studies have demonstrated that applying D-aspartate to brain slices can trigger inward currents that are blocked by NMDA receptor antagonists. mdpi.com By activating NMDA receptors, D-aspartate can modulate synaptic transmission and plasticity. mdpi.comfrontiersin.org For instance, elevated levels of D-aspartate have been shown to enhance NMDA receptor-dependent long-term potentiation in the hippocampus. frontiersin.org In addition to its direct action on NMDA receptors, D-aspartate can also interact with other glutamate receptors, including AMPA and metabotropic glutamate receptors (mGluR5). mdpi.combohrium.com Dysregulation of D-aspartate metabolism has been implicated in conditions associated with NMDA receptor dysfunction. frontiersin.org
Advanced Methodologies in Aspartate Research
Computational and Theoretical Modeling
Molecular Dynamics Simulations of Protein-Ligand Interactions
Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic interactions between aspartate and its target proteins. By modeling the movement of atoms and molecules over time, these simulations provide detailed insights into binding poses, conformational changes, and the specific forces that stabilize protein-ligand complexes nih.govacs.orgnih.gov. For instance, MD simulations have been used to elucidate the translocation pathway of aspartate through transporters like GltPh, identifying key residues and sodium ions involved in substrate binding and release pnas.orgnih.govplos.orgnih.gov. These simulations can reveal how aspartate's charged carboxylate groups interact with charged amino acid residues in the protein's active site, and how water molecules mediate these interactions nih.govfrontiersin.org. Studies on N-methyl-D-aspartate (NMDA) receptors have employed MD to examine ligand-binding domains and the role of protein dynamics in partial agonism nih.govresearchgate.netacs.orgnih.govmdpi.com.
In Silico Analysis of Metabolic Networks and Regulatory Mechanisms
In silico analysis, including metabolic modeling and systems biology approaches, is crucial for understanding aspartate's role within cellular metabolic networks. Techniques like Flux Balance Analysis (FBA) can predict how genetic or environmental changes affect aspartate flux through pathways such as amino acid biosynthesis and the urea (B33335) cycle mdpi.comnih.govbiorxiv.org. These computational models help identify regulatory mechanisms, such as allosteric feedback loops or the functional redundancy of enzyme isoforms, which are critical for maintaining metabolic homeostasis nih.govresearchgate.net. For example, studies have used in silico methods to identify "switching nodes" in metabolic networks, highlighting key metabolites like aspartate that redirect flux in response to varying conditions, such as nitrogen input in yeast biorxiv.orgpeercommunityjournal.org.
Genetic and Molecular Manipulations
Genetic and molecular manipulations provide direct experimental evidence for the functional roles of genes and proteins involved in aspartate metabolism and signaling.
Gene Deletion and Overexpression Studies
Gene deletion (knockout) and overexpression studies are fundamental for dissecting the contributions of specific genes to aspartate metabolism and transport. By removing or amplifying the expression of genes encoding enzymes or transporters involved in aspartate pathways, researchers can observe the resulting physiological and metabolic consequences. For example, studies in Bacillus licheniformis have shown that deleting genes for specific YdgF, YvbW, and YveA proteins significantly inhibits growth when L-aspartate is the sole carbon and nitrogen source, indicating their role in aspartate transport mdpi.com. Conversely, overexpressing aspartate transporters can enhance aspartate uptake, influencing cellular metabolism and product formation in engineered microorganisms mdpi.comportlandpress.comnih.gov. In plants, manipulation of genes within the aspartate-derived amino acid pathway, such as aspartokinase, has been shown to affect the accumulation of downstream amino acids like lysine (B10760008) and threonine, highlighting the pathway's importance in plant nutrition and development mdpi.comoup.comoup.comresearchgate.netnih.gov.
Biophysical Characterization of Ionic Interactions
Biophysical techniques are employed to quantitatively characterize the physical interactions of aspartate, particularly its ionic properties, with other molecules. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy provide thermodynamic and kinetic data on binding events. For example, SPR can determine the binding kinetics (association and dissociation rates) of aspartate to its targets, yielding equilibrium dissociation constants (Kd) asm.org. ITC measurements can quantify the enthalpy (ΔH) and entropy (ΔS) changes associated with binding, offering insights into the nature of the interactions, such as the contribution of electrostatic forces and hydrogen bonding plos.org. NMR spectroscopy can map the specific residues involved in ligand binding by detecting chemical shift perturbations upon complex formation, thereby validating models of aspartate's ionic interactions within protein binding sites plos.org.
Future Directions and Unexplored Avenues in Aspartate Research
Elucidating Novel Aspartate Metabolic Pathways in Diverse Organisms
While the core metabolic pathways involving aspartate are well-established in many model organisms, significant gaps in our understanding remain, particularly in diverse and extremophilic life forms. The exploration of these novel pathways promises to reveal unique biochemical strategies for survival and adaptation.
In archaea, for instance, the metabolism of carbohydrates presents a fascinating area of study. These organisms often lack classical metabolic pathways like the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways, instead utilizing unique, modified versions. asm.org The pentose (B10789219) phosphate (B84403) pathway is also often incomplete or absent, suggesting alternative routes for pentose degradation. asm.org A notable example is the methylaspartate pathway, a unique anaplerotic pathway found in halophilic archaea that helps them thrive in high-salt environments by limiting osmosis. britannica.com This pathway replenishes metabolic intermediates, with methylaspartate being a key component. britannica.com Furthermore, in the archaeon Methanocaldococcus jannaschii, L-aspartate semialdehyde is a precursor for the biosynthesis of aromatic amino acids, highlighting a deviation from the more common shikimate pathway. asm.org
The investigation of aspartate metabolism in various organisms reveals a remarkable diversity of strategies. For example, some haloarchaeal genomes possess glutamate (B1630785) mutase and methylaspartate ammonia-lyase, the first two enzymes in a pathway that converts glutamate to acetate (B1210297) and pyruvate. osti.gov However, it is hypothesized that these enzymes may be part of a novel acetate assimilation pathway. osti.gov In autotrophic prokaryotes, a significant portion of amino acids, including asparagine, lysine (B10760008), threonine, methionine, and isoleucine, are directly synthesized from aspartate. mdpi.com This central role underscores aspartate's importance as a nodal metabolite in a wide array of biosynthetic processes across different domains of life. mdpi.com
Recent research has also shed light on the intricate connections between different metabolic pathways. For example, in Lacticaseibacillus paracasei, metabolomics and transcriptomics analyses have revealed a key metabolic mechanism involving glutamate and arginine that is interconnected with the pentose phosphate pathway, purine (B94841) and pyrimidine (B1678525) metabolism, and alanine, aspartate, and glutamate metabolism. mdpi.com Understanding these integrated networks is crucial for a complete picture of cellular metabolism.
Aspartate's Role in Microbial Growth and Pathogenesis
Aspartate metabolism is not only central to the normal growth of microorganisms but also plays a critical role in the virulence and survival of pathogenic bacteria. The aspartate biosynthetic pathway is essential for many microbes but absent in mammals, making the enzymes in this pathway promising targets for the development of new antibiotics. researchgate.net
Several key metabolites derived from the aspartate pathway are crucial for microbial life cycle functions. researchgate.net For instance, dihydrodipicolinate is a precursor to dipicolinate, a major component of bacterial spores, while diaminopimelate (DAP) is necessary for cross-linking peptidoglycan polymers in the bacterial cell wall. researchgate.net The enzyme aspartate-semialdehyde dehydrogenase (ASADH), which is part of the DAP/lysine pathway, is vital for the growth and pathogenicity of Mycobacterium tuberculosis. researchgate.net
In the context of infection, pathogenic bacteria often exploit host-derived aspartate. Mycobacterium tuberculosis, the causative agent of tuberculosis, requires the incorporation of nitrogen from exogenous aspartate for host colonization. frontiersin.org This highlights aspartate as a major nitrogen source supporting the virulence of this pathogen. frontiersin.org Similarly, during invasive Staphylococcus aureus infection, the bacterium requires aspartate biosynthesis for survival. pnas.org This necessity is largely driven by the role of aspartate in purine synthesis, a pathway known to be critical for the growth and survival of many bacterial pathogens in mammalian tissues. pnas.org
Pathogenic Enterobacteriaceae, such as Salmonella Typhimurium and certain E. coli strains, utilize aspartate in the inflamed gut to their advantage. biorxiv.org These bacteria possess an enzyme called aspartate ammonia-lyase (aspA), which converts aspartate to fumarate (B1241708). biorxiv.orgresearchgate.net This fumarate can then be used as an alternative electron acceptor for anaerobic respiration, supporting the growth and expansion of these pathogens in the inflammatory environment of the gut. biorxiv.orgresearchgate.netresearchgate.net This aspartate-dependent fumarate respiration is particularly important during the later stages of infection when inflammation is present. biorxiv.org Interestingly, while commensal bacteria can limit the availability of amino acids in the gut, the inflammatory response can increase the levels of aspartate, creating a niche that favors the growth of these pathogens. biorxiv.orgresearchgate.net
Furthermore, in pathogenic fungi like Magnaporthe oryzae and Colletotrichum graminicola, the biosynthesis of amino acids from the aspartate family is required for pathogenesis. nih.gov The upregulation of specific aspartate transaminases during the necrotrophic phase of infection suggests a crucial role for aspartate metabolism in the later stages of fungal disease. nih.gov
Aspartate in Plant Physiology and Environmental Adaptation
L-aspartate is a pivotal molecule in plant metabolism, serving as a precursor for a wide range of essential biomolecules and playing a significant role in how plants respond and adapt to environmental stresses. nih.govfrontiersin.orgresearchgate.net
Aspartate as a Metabolic Hub
In plants, aspartate is at the head of a branched metabolic pathway that synthesizes four essential amino acids: lysine, threonine, methionine, and isoleucine. oup.comnih.govnih.gov This pathway is not only crucial for protein synthesis but is also linked to cellular energy metabolism through the tricarboxylic acid (TCA) cycle. oup.comnih.gov Aspartate can be converted to oxaloacetate, a TCA cycle intermediate, and also serves as a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a vital molecule for various processes including abiotic stress responses and chlorophyll (B73375) formation. nih.govmdpi.com Furthermore, aspartate is a key component in the biosynthesis of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA. nih.govmdpi.com
The distribution of aspartate metabolism across different cellular compartments, such as the cytosol, mitochondria, and plastids, highlights its central role in coordinating carbon and nitrogen metabolism. nih.govoup.com Plastidic aspartate aminotransferases, for example, are crucial for the biosynthesis of essential amino acids within these organelles. oup.com
Role in Environmental Stress Adaptation
Plants accumulate various metabolites, including amino acids, in response to environmental stresses. The concentration of aspartate has been observed to change significantly under conditions such as salt stress, drought, and heavy metal exposure. nih.govmdpi.com For instance, under salt stress, some plant species show a marked increase in aspartate levels in both roots and shoots. nih.gov This accumulation, along with other amino acids like proline, is associated with osmotic adjustment and the stabilization of cellular membranes. mdpi.com
Exogenous application of aspartic acid has been shown to alleviate the negative effects of salt stress in wheat by enhancing antioxidant systems and the accumulation of compatible solutes. frontiersin.org Similarly, applying aspartate has been found to improve heat tolerance in perennial ryegrass by maintaining metabolic activity and increasing the content of various protective metabolites. mdpi.com These findings suggest that modulating aspartate levels could be a viable strategy to enhance plant resilience to adverse environmental conditions. nih.gov
The interplay between aspartate metabolism and plant hormones also points to its role in stress signaling and defense. nih.govproquest.com Aspartate is involved in the conjugation of phytohormones like auxin and is connected to the signaling pathways of salicylic (B10762653) acid and jasmonic acid, which are crucial for plant immune responses. proquest.com
Interactive Table: Aspartate-Derived Compounds and Their Functions in Plants
| Compound | Function | Key Enzymes |
| Lysine | Essential amino acid for protein synthesis. oup.comnih.gov | Dihydrodipicolinate synthase nih.gov |
| Threonine | Essential amino acid, precursor for isoleucine. oup.comnih.gov | Aspartate kinase, Homoserine dehydrogenase nih.gov |
| Methionine | Essential amino acid, involved in ethylene (B1197577) synthesis. oup.comnih.gov | Cystathionine γ-synthase nih.gov |
| Isoleucine | Essential amino acid, catabolism feeds into the TCA cycle. oup.comnih.gov | Threonine deaminase nih.gov |
| NAD | Coenzyme in redox reactions, involved in stress response. nih.govmdpi.com | Aspartate oxidase, Quinolinate synthetase mdpi.com |
| Pyrimidines | Building blocks of DNA and RNA. mdpi.com | Aspartate transcarbamylase mdpi.com |
Advanced Insights into Aspartate Receptor Allostery and Modulation
Aspartate, in its role as a neurotransmitter, primarily acts on N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. tmc.edu The modulation of these receptors, particularly through allosteric mechanisms, represents a significant area of research with therapeutic potential for various neurological disorders. mdpi.comresearchgate.net
Allosteric modulators bind to a site on the receptor that is distinct from the primary agonist binding site (the orthosteric site). nih.govresearchgate.net This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the agonist. nih.govacs.org This mechanism offers a more subtle way to fine-tune receptor activity compared to direct agonists or antagonists, which can be beneficial in avoiding the side effects associated with complete receptor activation or blockade. mdpi.comacs.org
Recent research has focused on developing allosteric modulators with selectivity for specific NMDA receptor subtypes. mdpi.comresearchgate.net For example, the GluN2B subunit has been a target of interest because of its role in excitotoxicity-induced neuronal cell death. mdpi.com While some selective GluN2B antagonists have shown promise, challenges such as poor bioavailability have hindered their clinical success. mdpi.com
The discovery of neurosteroids and their synthetic analogs as allosteric modulators of NMDA receptors has opened new therapeutic avenues. acs.orgoup.com For instance, 24(S)-hydroxycholesterol and its synthetic analog, SGE-301, act as positive allosteric modulators of NMDA receptors. oup.comyoutube.com In a mouse model of anti-NMDA receptor encephalitis, a severe autoimmune disease, SGE-301 was shown to prevent the synaptic alterations and memory deficits caused by patient antibodies. youtube.com This highlights the potential of allosteric modulation to treat neurological conditions characterized by NMDA receptor hypofunction. oup.com
The development of sophisticated models to describe the binding and effects of allosteric modulators is crucial for advancing drug discovery in this area. researchgate.net These models help to quantify the affinity of modulators and their impact on agonist binding and efficacy, facilitating the design of new compounds with improved therapeutic profiles. researchgate.net
Interactive Table: Allosteric Modulators of NMDA Receptors
| Modulator Type | Example(s) | Mechanism of Action | Potential Therapeutic Application |
| Positive Allosteric Modulator (PAM) | 24(S)-hydroxycholesterol, SGE-301 oup.comyoutube.com | Enhances NMDA receptor response to agonists. oup.com | Anti-NMDA receptor encephalitis, conditions with receptor hypofunction. oup.comyoutube.com |
| Negative Allosteric Modulator (NAM) | Ifenprodil, Zinc tmc.edumdpi.com | Reduces NMDA receptor response to agonists. tmc.edu | Neurodegenerative disorders (by reducing excitotoxicity). mdpi.com |
Q & A
Basic Research Questions
Q. What are the primary mechanisms of sodium-coupled aspartate transport in prokaryotic and eukaryotic systems?
- Methodological Answer : Sodium-coupled aspartate transporters (e.g., GltTk and GltPh) utilize a secondary active transport mechanism where aspartate uptake is driven by the sodium electrochemical gradient. Researchers can study this using proteoliposome-based uptake assays (e.g., purified GltTk reconstituted into liposomes with controlled sodium gradients). Kinetic parameters like and can be derived by systematically varying aspartate and sodium concentrations . Structural insights are obtained via cryo-EM or X-ray crystallography to resolve conformational states (outward-facing, inward-facing) .
Q. Which spectroscopic methods are most effective for analyzing conformational changes in sodium aspartate transporters?
- Methodological Answer : Pulsed dipolar electron spin resonance (ESR) techniques, such as DEER (Double Electron-Electron Resonance), are widely used to measure distances between spin-labeled residues (e.g., MTSL-labeled cysteine mutants). Gaussian fitting of DEER data (width ≤6 Å) validates distance distributions against crystallographic Cβ-Cβ distances, with RMSD values ~6 Å. This approach resolves structural flexibility in lipid bilayers versus detergent environments .
Q. How do researchers validate the physiological relevance of in vitro this compound transport assays?
- Methodological Answer : Use competitive inhibition assays with structural analogs (e.g., TBOA, a non-transportable inhibitor) to confirm substrate specificity. Cross-validate results with site-directed mutagenesis targeting sodium-binding residues (e.g., D394 in GltPh) to disrupt ion coupling. Functional assays in lipid bilayers (e.g., POPC membranes) better mimic native membrane environments than detergent-solubilized systems .
Advanced Research Questions
Q. How can kinetic modeling resolve contradictions in sodium stoichiometry across aspartate transport studies?
- Methodological Answer : Develop a rate equation incorporating sequential sodium binding (two Na before aspartate, one after) to reconcile discrepancies. For example, GltTk’s aspartate uptake rates in proteoliposomes show a sigmoidal dependence on sodium concentration, supporting a three-Na coupling mechanism. Fit experimental data to the model using nonlinear regression (e.g., GraphPad Prism) and compare AIC values to assess model robustness .
Q. What strategies address discrepancies between DEER-derived distances and crystallographic data in this compound transporters?
- Methodological Answer : Analyze outliers (>8 Å deviation) by mapping residues to structural domains (e.g., transport domain vs. scaffold). For example, DEER data for GltPh in lipid bilayers show shorter distances than detergent systems, suggesting compact conformations. Use rotamer library simulations to predict spin-label mobility and account for side-chain flexibility. Exclude residues in sterically crowded regions (e.g., trimer interfaces) from distance comparisons .
Q. How can researchers design experiments to study this compound transporters under pathophysiological conditions (e.g., oxidative stress)?
- Methodological Answer : Apply the PICOT framework :
- Population : Cultured neurons or HEK293 cells expressing EAAT1/EAAT2.
- Intervention : Exposure to reactive oxygen species (ROS) donors (e.g., HO).
- Comparison : Untreated vs. ROS-treated cells.
- Outcome : Aspartate uptake rates (radiolabeled H-aspartate) and transporter surface expression (biotinylation assays).
- Time : Acute (30-min) vs. chronic (24-hr) ROS exposure.
This design isolates transporter dysfunction from indirect metabolic effects .
Q. What computational approaches predict this compound transporter dynamics at atomic resolution?
- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental constraints (e.g., DEER distances). For example, use GROMACS to simulate GltPh’s transition between outward- and inward-facing states, applying umbrella sampling to calculate free-energy landscapes. Validate simulations against experimental B-factors and hydrogen-deuterium exchange data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
